molecular formula C8H9ClO B7723568 Benzyl chloromethyl ether CAS No. 35364-99-9

Benzyl chloromethyl ether

Cat. No.: B7723568
CAS No.: 35364-99-9
M. Wt: 156.61 g/mol
InChI Key: LADPCMZCENPFGV-UHFFFAOYSA-N
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Description

Benzyl chloromethyl ether, also known as (chloromethoxymethyl)benzene, is an organic compound with the molecular formula C8H9ClO. It is a powerful alkylating agent and a potential carcinogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl chloromethyl ether can be synthesized by reacting benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride. The reaction is typically carried out in a three-necked flask equipped with an overhead mechanical stirrer, gas-inlet tube, thermometer, and a calcium chloride drying tube. The mixture is maintained at 20–25°C with a water bath during the addition of anhydrous hydrogen chloride .

Industrial Production Methods: The reaction mixture is then dried and distilled under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl chloromethyl ether undergoes various types of reactions, including substitution and addition reactions. It is known to react with water and alcohols to form hydrogen chloride .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl chloromethyl ether is widely used in scientific research for various applications:

Comparison with Similar Compounds

Properties

IUPAC Name

chloromethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADPCMZCENPFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956786
Record name [(Chloromethoxy)methyl]benzene
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Molecular Weight

156.61 g/mol
Source PubChem
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CAS No.

3587-60-8, 35364-99-9
Record name Benzyl chloromethyl ether
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Record name Benzyl chloromethyl ether
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Record name (Chloromethoxymethyl)benzene
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Record name [(Chloromethoxy)methyl]benzene
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Record name Benzyl chloromethyl ether
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Record name Benzyl chloromethyl ether
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Synthesis routes and methods I

Procedure details

Paraformaldehyde (152 g) power was added to stirred benzyl alcohol (750 g, 6.94 mol), and HCl gas was bubbled into the reaction mixture. The exhaust gas was scrubbed with conc aq NaOH. Reaction progress was monitored by 1H NMR. When the starting material had been consumed, N2 was bubbled through the reaction mixture to remove HCl gas. The mixture was partitioned between water and n-pentane. The organic layer was dried over MgSO4, concentrated, and distilled under vacuum to afford ((chloromethoxy)methyl)benzene boiling at 60-63° C. (350 g, 33%). 1H NMR (400 MHz, CDCl3): 4.76 (s, 2H), 5.54 (s, 2H), 7.36 (m, 5H)
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In either instance, the resulting protected (2R,3S)-3-phenylisoserine ethyl ester compound of formula 8 may simply be converted to the N--CBZ protected C-2' O-BOM-protected (2R,3S) phenylisoserine intermediate hydroxyl by the reaction: ##STR15## Here, the protected (2R,3S)-3-phenylisoserine ethyl ester is dissolved in ethanol/water (ratio 8:1). Lithium hydroxide (or other suitable alkali hydroxide) is added to the solution and the resulting mixture stirred for approximately three hours in order to saponify the compound. The mixture is then acidified (1N HCl) and extracted with ethyl acetate. The resulting organic layer is separated, dried and reduced under vacuum. The residue acid is then isolated for use without further purification. This produces the desired side chain having the general formula: ##STR16## Benzyl itself is another example of a hydrogenatable benzyl protecting group that may be used instead of BOM. The compound of the formula: ##STR17## was therefore produced as above with the substitution of benzyl bromide for BOM-Cl in Reaction V according to the reaction ##STR18## Here, the CBZ protected (2R,3S)-3-phenylisoserine ethyl ester is dissolved in anhydrous THF under a nitrogen atmosphere and cooled to a reduced temperature such as -40° C. or -78° C., for example, in a dry ice/acetone bath followed by the dropwise addition of an alkylithium agent, such as n-butyl lithium, although it is desirable that the alkylithium agent be a straight chain alkyl. The resulting mixture was stirred for about ten minutes. Benzyl bromide (BnBr) was then added dropwise over an interval of about five minutes and the mixture stirred for approximately two to five hours at the reduced temperature. Thereafter, the solution was warmed to -0° C. and quenched with water. The resulting mixture is reduced under vacuum to residue, and this residue is thereafter taken up in ethyl acetate and washed with water and brine. The organic layer may then be dried and reduced under vacuum and the residue recrystallized from ethyl acetate:hexane or chromatographed with ethyl acetate:hexane to give the compound of Formula 10.
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Synthesis routes and methods IV

Procedure details

A mixture of 216.28 g. of benzyl alcohol, 61.44 g. of paraformaldehyde, 481.6 g. of anhydrous magnesium sulfate and 1200 ml. of methylene chloride is cooled to a temperature of between -50° to -55°C in a dry ice-acetonitrile bath, and the stirred cold solution is saturated with anhydrous hydrogen chloride gas. The reaction mixture is kept at -50° to -55°C for 10 minutes further, and then excess of hydrogen chloride is eliminated by passing a stream of nitrogen during 30 minutes. The reaction mixture is filtered and the solid material washed well with pentane, and the combined filtrates are evaporated to dryness at a temperature below 30°C, to produce an oil which is distilled under reduced pressure to yield chloromethyl benzyl ether.
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Synthesis routes and methods V

Procedure details

In a similar manner to the procedures described in Reference Example 3, reactions were carried out using 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione, instead of pyrimidine-2,4-dione, and using 2-(trimethylsilyl)ethoxymethyl chloride, instead of benzyloxymethyl chloride, to give the title compound (yield 71%) as a pale yellow powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl chloromethyl ether
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